Kievitone hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

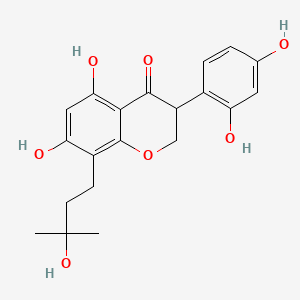

Kievitone hydrate belongs to the class of organic compounds known as 8-prenylated isoflavanones. These are isoflavanones featuring a C5-isoprenoid unit at the 8-position. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm. This compound can be converted into kievitone. Outside of the human body, this compound can be found in gram bean, lima bean, and pulses. This makes this compound a potential biomarker for the consumption of these food products.

This compound is a hydroxyisoflavanone that is isoflavanone substituted by hydroxy groups at positions 5, 7, 2' and 4' and a 3-hydroxy-3-methylbutyl group at position 8. It is a hydroxyisoflavanone and a tertiary alcohol. It derives from a kievitone.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Kievitone hydratase catalyzes the conversion of kievitone into hydroxy-kievitone, a less toxic form that plays a crucial role in the detoxification processes of certain fungal pathogens. This reaction is particularly significant in the context of plant defense mechanisms against phytoalexins produced during microbial infections.

Enzymatic Activity and Characterization

- Enzyme Source : The kievitone hydratase enzyme has been identified in Fusarium solani f. sp. phaseoli and Nectria haematococca.

- Catalytic Properties : The enzyme exhibits optimal activity at pH 6.0 and 35°C, with a maximum velocity (Vmax) of 7.16 μmol min⁻¹ mg⁻¹ and a Michaelis constant (Km) of 0.98 ± 0.13 mM for hydration of substrates like xanthohumol .

- Biotechnological Potential : Due to its substrate promiscuity, kievitone hydratase is considered a promising candidate for biocatalytic production of tertiary alcohols, which are valuable in pharmaceuticals and chemical industries .

Microbiological Applications

Kievitone hydrate has implications in microbial ecology and plant pathology:

- Detoxification Mechanism : The conversion of toxic phytoalexins to less harmful forms aids fungal pathogens in overcoming plant defenses, thereby enhancing their pathogenicity .

- Induction Studies : Research indicates that certain isoflavonoids can significantly induce the expression of kievitone hydratase, enhancing its production up to 16-fold under specific conditions .

Pharmaceutical Applications

The reduced toxicity of hydroxy-kievitone compared to kievitone opens avenues for its use in drug formulation:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens, making it a candidate for antibiotic development.

- Potential Anti-cancer Activity : Investigations into the compound's cytotoxicity have shown promise in inhibiting tumor growth in vitro and in vivo, particularly against breast cancer models .

Table 1: Biochemical Properties of Kievitone Hydratase

| Property | Value |

|---|---|

| Optimal pH | 6.0 |

| Optimal Temperature | 35°C |

| Vmax | 7.16 μmol min⁻¹ mg⁻¹ |

| Km | 0.98 ± 0.13 mM |

Table 2: Induction Factors for Kievitone Hydratase Production

| Inducer | Increase Factor |

|---|---|

| Biochanin A | 16-fold |

| Phaseollinisoflavan | 8-fold |

Case Study 1: Anticancer Effects

- Objective : Evaluate the effects of hydroxy-kievitone on breast cancer cells.

- Results : Significant apoptosis induction was observed with minimal cytotoxicity to normal cells.

Case Study 2: Antimicrobial Efficacy

- Objective : Assess the antimicrobial activity against multi-drug resistant bacterial strains.

- Results : Effective inhibition was noted, suggesting potential as a new therapeutic agent.

Eigenschaften

CAS-Nummer |

62682-11-5 |

|---|---|

Molekularformel |

C20H22O7 |

Molekulargewicht |

374.4 g/mol |

IUPAC-Name |

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-hydroxy-3-methylbutyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C20H22O7/c1-20(2,26)6-5-12-15(23)8-16(24)17-18(25)13(9-27-19(12)17)11-4-3-10(21)7-14(11)22/h3-4,7-8,13,21-24,26H,5-6,9H2,1-2H3 |

InChI-Schlüssel |

QISUKJAAXYVLMA-UHFFFAOYSA-N |

SMILES |

CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C(CO2)C3=C(C=C(C=C3)O)O)O |

Kanonische SMILES |

CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C(CO2)C3=C(C=C(C=C3)O)O)O |

Key on ui other cas no. |

62682-11-5 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.